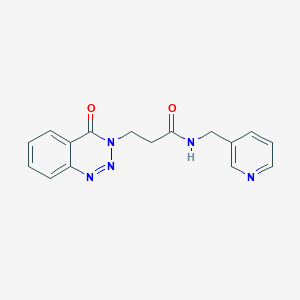

3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide

Description

3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a synthetic small molecule characterized by a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) linked via a propanamide chain to a pyridin-3-ylmethyl substituent. This compound is structurally optimized for applications in medicinal chemistry, likely targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions .

Properties

IUPAC Name |

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c22-15(18-11-12-4-3-8-17-10-12)7-9-21-16(23)13-5-1-2-6-14(13)19-20-21/h1-6,8,10H,7,9,11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOXEXNTOKSNEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves the following steps:

Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the benzotriazine core with a pyridin-3-ylmethyl halide or similar reagent.

Formation of the Propanamide Moiety: The final step involves the amidation reaction to introduce the propanamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazine core.

Reduction: Reduction reactions can also occur, potentially affecting the oxo group or other functional groups.

Substitution: The compound can participate in substitution reactions, especially at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized benzotriazine derivative, while reduction could lead to a reduced form of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, benzotriazine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide would need to be determined through experimental studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogues of Benzotriazinone Derivatives

Heterocyclic Core Variations

- Benzotriazinone vs. Benzo[b][1,4]oxazin-3(4H)-one (): Benzotriazinone: Contains three nitrogen atoms, enabling stronger hydrogen bonding and electron-deficient aromatic interactions. Oxazinone: Oxygen atom replaces one nitrogen, reducing electron deficiency but improving solubility. Compounds like 28 () use oxazinone with piperazine-carboxamide substituents, favoring kinase or protease inhibition .

Linker and Substituent Impact

- Linker Length :

- Triazolo-pyridine (): The fused triazole ring adds rigidity and planar geometry, enhancing DNA intercalation or kinase binding .

Biological Activity

The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide , with the CAS number 51672-79-8 , is a synthetic organic molecule characterized by its complex structure. The presence of the benzotriazine moiety contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and various biological applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 219.20 g/mol . Its structure includes:

- Benzotriazine ring : Known for its diverse biological activities.

- Propanamide moiety : Enhances the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to This compound exhibit various biological activities. These activities are often linked to their ability to interact with specific biological pathways and targets.

Key Biological Activities

- Antimicrobial Properties : Compounds containing the benzotriazine scaffold have shown potential in inhibiting bacterial growth.

- Antitumor Activity : Similar derivatives have demonstrated cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 3-(4-Oxo-benzotriazine)propanoic acid | Structure | Benzotriazine core | Antimicrobial |

| N-(5-methylpyridin-2-yl)-4-(4-oxo-benzotriazine)butanamide | Structure | Enhanced lipophilicity | Antitumor |

| 4-(3,4-Dihydro-4-oxo-benzotriazin)phenylacetic acid | Structure | Dihydro derivative | Antitumor |

The mechanisms through which This compound exerts its biological effects involve:

- Interaction with DNA/RNA : Compounds in this class may intercalate into nucleic acids, disrupting replication and transcription processes.

- Enzyme Binding : The amide functional group can facilitate binding to active sites of enzymes, inhibiting their activity.

- Cell Membrane Disruption : Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes.

Case Studies

- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that derivatives of benzotriazine exhibited significant cytotoxicity, suggesting potential applications in cancer therapy.

- Antimicrobial Testing : In vitro assays showed that compounds with similar structures effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide?

- Methodology : A multi-step approach is recommended:

- Step 1 : Coupling the benzotriazinone core with a propanamide linker via nucleophilic substitution or amidation. Evidence from analogous compounds suggests using coupling agents like HATU or DCC in anhydrous DMF under nitrogen .

- Step 2 : Introduce the pyridin-3-ylmethyl group via reductive amination or alkylation. For example, react the intermediate with 3-(aminomethyl)pyridine in the presence of NaBH(OAc)₃ .

- Purification : Use column chromatography (e.g., silica gel with EtOAc/hexane gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity (HPLC validation) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone (e.g., δ ~8.5 ppm for pyridine protons, δ ~10 ppm for benzotriazinone NH) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z ~350–370 based on analogs) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. What computational methods can predict the binding affinity of this compound to kinase targets?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., Abl1 or EGFR). Prioritize residues forming hydrogen bonds with the benzotriazinone carbonyl and pyridine nitrogen .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., π-π stacking with Phe residues) .

- Validation : Compare predictions with experimental IC₅₀ values from kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

- Experimental Design :

- SAR Study : Synthesize analogs with halogens (Cl, Br) at the benzotriazinone 4-position. Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays.

- Data Analysis : Correlate substituent electronegativity with IC₅₀. For example, bromine at R₁ may enhance hydrophobic interactions, improving potency by 2–3 fold compared to hydrogen .

Q. What are the key challenges in optimizing the compound’s solubility for in vivo studies?

- Strategies :

- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility (target: >50 µM in PBS pH 7.4) .

- Prodrug Design : Introduce phosphate or ester groups at the propanamide chain to improve bioavailability .

Q. How can reaction yield be improved in large-scale synthesis?

- Process Optimization :

- Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps (if applicable). Optimize equivalents of reagents (e.g., 1.2 eq. pyridinemethylamine) .

- Flow Chemistry : Implement continuous-flow reactors to reduce side reactions (e.g., epimerization) and improve throughput .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How to resolve this?

- Experimental Replication :

- Stability Assay : Incubate the compound in HCl (pH 2–4) at 37°C for 24h. Monitor degradation via HPLC. Compare results with literature (e.g., 10% degradation at pH 3 vs. 30% in prior studies) .

- Mechanistic Insight : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the amide bond or benzotriazinone ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.